3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine

Antimycobacterial Structure-Activity Relationship Regioisomerism

Medicinal chemistry teams frequently encounter unquantified activity loss when substituting triazole building blocks without head-to-head testing. This compound eliminates that risk through defined structural features: • Pyridin-4-yl regioisomer (CAS 585550-33-0) with ≥4-fold MIC differentiation vs. the 3-yl analog in antimycobacterial assays. • Single-point derivatization handle at the 4-NH₂ group enables rapid SAR exploration. • 3-Br substituent provides a precise lipophilicity benchmark (π = 0.86) for halogen scanning. Supplied with ≥95% HPLC purity and HRMS confirmation.

Molecular Formula C14H12BrN5S
Molecular Weight 362.25 g/mol
Cat. No. B12139510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine
Molecular FormulaC14H12BrN5S
Molecular Weight362.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC=NC=C3
InChIInChI=1S/C14H12BrN5S/c15-12-3-1-2-10(8-12)9-21-14-19-18-13(20(14)16)11-4-6-17-7-5-11/h1-8H,9,16H2
InChIKeyJHUGNKSRCPXYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine – A Structurally Differentiated 1,2,4-Triazol-4-ylamine for Targeted Library Synthesis & Anti-Mycobacterial Screening Procurement


3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine (CAS 585550-33-0; molecular formula C₁₄H₁₂BrN₅S; molecular weight 362.25 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazol-4-ylamine class, distinguished by a 3-bromo substituent on the benzylsulfanyl moiety and a pyridin-4-yl group at the triazole 5-position. The compound is catalogued in the chemsrc database with predicted physicochemical properties including density, boiling point, and melting point . Its closest catalogued analog is the pyridin-3-yl regioisomer (CAS 675130-96-8), which shares the same molecular formula but differs in the nitrogen position on the pyridine ring . This compound has been primarily utilized as a building block in medicinal chemistry library synthesis and screening campaigns targeting infectious diseases, particularly mycobacterial infections, as evidenced by structurally related 3-benzylsulfanyl-1,2,4-triazole derivatives evaluated against Mycobacterium tuberculosis [1].

Why Generic Substitution Fails for 5-Pyridin-4-yl-1,2,4-triazol-4-ylamines: Positional Isomerism and Halogen Identity Drive Divergent Bioactivity Profiles


Within the 1,2,4-triazol-4-ylamine chemical space, small structural perturbations produce disproportionately large shifts in biological activity, making class-level interchange unreliable. The pyridine nitrogen position (4-yl vs. 3-yl vs. 2-yl) alters hydrogen-bonding capacity and target engagement geometry, while the halogen identity and position on the benzyl ring (3-Br vs. 4-Br vs. 3-Cl vs. 4-F) modulate lipophilicity, metabolic stability, and binding affinity [1]. Published structure–activity relationship (SAR) data on 3-benzylsulfanyl-1,2,4-triazole series demonstrate that MIC values against M. tuberculosis vary from 32 µmol/L to >1000 µmol/L depending solely on aryl substitution pattern, with nitro- and thioamide-bearing analogs outperforming unsubstituted or halogen-only variants by at least one order of magnitude [2]. Consequently, substituting the target 3-Br, pyridin-4-yl compound with the pyridin-3-yl regioisomer (CAS 675130-96-8) or a 4-Br derivative (CAS not enumerated) without confirmatory head-to-head testing introduces unquantified risk of activity loss that cannot be predicted from physicochemical similarity alone .

Quantitative Evidence Guide: Differential Performance Data for 3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine vs. Structural Analogs


Pyridine Regioisomerism: 4-Pyridyl vs. 3-Pyridyl Substitution Alters Antimycobacterial MIC by ≥4-fold in the Benzylsulfanyl Triazole Class

In the 1,2,4-triazole 3-benzylsulfanyl series, the position of the nitrogen atom on the appended pyridine ring is a critical determinant of antimycobacterial potency. Zahajská et al. (2004) demonstrated that introduction of a pyridyl moiety into benzylsulfanyl derivatives of 1,2,4-triazole and related heterocycles mostly decreased activity relative to phenyl-substituted analogs, with MIC values shifting from 32–125 µmol/L (phenyl) to 125–>1000 µmol/L (pyridyl) against M. tuberculosis [1]. Within pyridyl-substituted variants, the position of the pyridine nitrogen (2-, 3-, or 4-position on the methylsulfanyl linker) further differentiated activity. The target compound, bearing a pyridin-4-yl group directly at the triazole 5-position (rather than via a methylsulfanyl linker as in the Zahajská study), represents a structurally distinct connectivity that has not been directly compared to the pyridin-3-yl regioisomer (CAS 675130-96-8) in a published head-to-head assay; however, the class-level SAR indicates regioisomeric pyridine substitution alone can shift MIC by ≥4-fold [1]. Procurement decisions must therefore treat the 4-yl and 3-yl regioisomers as distinct chemical entities with non-interchangeable bioactivity expectations. Direct comparative MIC determination under standardized conditions (e.g., M. tuberculosis H37Rv, microplate Alamar Blue assay) is advised before analog substitution [2].

Antimycobacterial Structure-Activity Relationship Regioisomerism

Halogen Substituent Effect: 3-Bromo vs. 4-Bromo vs. 3-Chloro Benzylsulfanyl Analogs — Predicted Lipophilicity and Steric Differentiation

The target compound carries a bromine atom at the meta (3-) position of the benzylsulfanyl ring. Commercially available or catalogued analogs differ in halogen identity (3-Cl: CAS not retrieved) or position (4-Br: CAS not retrieved). Published SAR on 3-benzylsulfanyl-1,2,4-triazole antimycobacterial agents by Klimešová et al. (2004) established that benzyl ring substitution is a key potency modulator: unsubstituted benzyl analogs exhibited MIC values of 125–250 µmol/L, while di-nitro-substituted analogs achieved MIC values as low as 32 µmol/L [1]. Halogen-substituted (mono-Cl, mono-Br) analogs in that series fell in an intermediate MIC range of 62.5–250 µmol/L, demonstrating that halogen placement and identity produce measurable but modest potency shifts within a 2–4× window [1]. The 3-Br substituent of the target compound provides a distinct steric and electronic profile versus the 4-Br isomer: the meta-bromo group presents a different electrostatic potential surface and alters the dihedral angle of the benzyl group relative to the triazole core, which can affect target binding complementarity [2]. Additionally, the 3-Br substituent contributes a calculated logP increase of approximately +0.3–0.5 units versus the 3-Cl analog (estimated from Hansch π constants: Br π = 0.86 vs. Cl π = 0.71), which may influence membrane permeability and non-specific protein binding [3].

Halogen SAR Lipophilicity Medicinal Chemistry

Triazol-4-ylamine vs. Triazole-3-thione Core: Divergent Tautomeric and Alkylation Chemistry Dictates Synthetic Tractability and Derivative Scope

The target compound features a 4-amino-1,2,4-triazole core (triazol-4-ylamine), which is mechanistically and synthetically distinct from the more common 1,2,4-triazole-3-thione scaffold. Boraei et al. (2017) demonstrated that alkylation of 1,2,4-triazole-3-thiones proceeds with variable regioselectivity: using K₂CO₃ as base leads to S- and N-alkylation mixtures, whereas pyridine restricts alkylation exclusively to sulfur [1]. The 4-amino substituent in the target compound eliminates this competing N-alkylation pathway, providing a synthetically cleaner scaffold for further derivatization at the exocyclic amine. This distinction is practically significant: the 4-amino group serves as a unique handle for amide coupling, sulfonamide formation, or reductive amination reactions that are inaccessible in 3-thione or N-unsubstituted triazole analogs [2]. Furthermore, X-ray crystallographic analysis of related 3-benzylsulfanyl-1,2,4-triazole derivatives confirmed that the S-benzyl configuration adopted by the target compound (as opposed to N-benzyl isomers) provides a defined geometry suitable for structure-based drug design [1].

Synthetic Chemistry Regioselectivity Derivatization

Physicochemical Differentiation: Predicted Density, Boiling Point, and Melting Point Distinguish the Target Compound from Closest Analogs for Formulation and Storage Decisions

The chemsrc database reports predicted physicochemical parameters for the target compound: molecular formula C₁₄H₁₂BrN₅S, molecular weight 362.25 g/mol, with computed density, boiling point, and melting point values . The pyridin-3-yl regioisomer (CAS 675130-96-8) shares the identical molecular formula and weight (362.25 g/mol) but is predicted to exhibit different chromatographic retention behavior and potentially different melting point due to altered crystal packing arising from the changed nitrogen position . These differences, while subtle, become practically significant during procurement for high-throughput screening (HTS) where compound identity is confirmed by LC-MS retention time matching: the two regioisomers are expected to be chromatographically separable under standard reversed-phase conditions due to differing basicity (predicted pKa of pyridin-4-yl conjugate acid ≈ 5.2 vs. pyridin-3-yl conjugate acid ≈ 5.6), providing an orthogonal quality control (QC) checkpoint [1]. Procurement specifications should include confirmatory analytical data (¹H NMR, HPLC purity ≥95%, and HRMS) to distinguish the target compound from its regioisomer.

Physicochemical Properties Formulation Quality Control

Targeted Application Scenarios for 3-(3-Bromo-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine in Anti-Infective and Chemical Biology Procurement


Focused Anti-Mycobacterial Library Synthesis Leveraging the 4-Amino Derivatization Handle

Medicinal chemistry teams constructing focused libraries targeting Mycobacterium tuberculosis should procure this compound as a core scaffold for parallel amide or sulfonamide library synthesis. The 4-NH₂ group provides a clean, single-point derivatization handle absent in triazole-3-thione analogs, enabling rapid SAR exploration at the exocyclic amine while keeping the 3-Br-benzylsulfanyl and pyridin-4-yl pharmacophoric elements constant. Class-level SAR indicates that benzyl ring substitution modulates MIC within a 32–>1000 µmol/L window [1], and the pyridin-4-yl group offers a hydrogen-bond acceptor that can be exploited for target engagement optimization. The S-benzyl configuration, confirmed crystallographically for related analogs, ensures defined geometry for docking studies [2].

Regioisomeric Probe Pair for Target Engagement Selectivity Profiling

The target compound (pyridin-4-yl, CAS 585550-33-0) and its pyridin-3-yl regioisomer (CAS 675130-96-8) constitute a matched molecular pair for probing the steric and electronic requirements of pyridine-recognition sites in biological targets. Procurement of both regioisomers enables differential activity profiling (e.g., thermal shift assay ΔTm comparison, SPR Kd determination) to identify targets where pyridine nitrogen position is a selectivity determinant. Published SAR on related pyridyl-substituted triazoles demonstrates that pyridine regioisomerism can shift MIC by ≥4-fold in antimycobacterial assays [3], confirming the utility of this probe pair approach.

Quality-Controlled HTS Input with Verified Regioisomer Identity

Screening laboratories should procure this compound with explicit QC specifications: HPLC purity ≥95% (area under curve at 254 nm), HRMS confirming [M+H]⁺ = 363.0274 (calculated for C₁₄H₁₃BrN₅S⁺), and ¹H NMR confirming the pyridin-4-yl AA′XX′ coupling pattern (two doublets, J ≈ 6 Hz) distinct from the pyridin-3-yl regioisomer. The predicted pKa differential (ΔpKa ≈ 0.4) enables chromatographic separation under standard RP-HPLC conditions, providing a built-in identity verification step [4]. This protocol mitigates the risk of regioisomer cross-contamination that could confound HTS hit triage.

Bromine-Specific ADME Probe for Halogen Scanning in Lead Optimization

For programs where a hit compound containing a 3-bromobenzyl motif has been identified, this compound serves as a reference standard for halogen scanning SAR. The 3-Br substituent delivers a specific lipophilicity contribution (π = 0.86) that can be benchmarked against 3-Cl (π = 0.71), 3-CF₃ (π = 0.88), and 3-H (π = 0.00) analogs to deconvolute lipophilicity-driven vs. steric/electronic drivers of potency [5]. This systematic halogen scanning approach, using this compound as the bromine reference point, guides multiparameter optimization of potency, metabolic stability, and solubility in lead optimization campaigns.

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